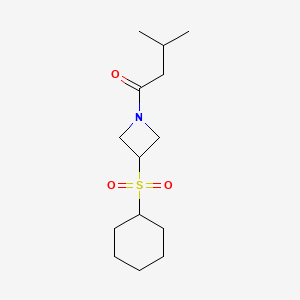
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one is a chemical compound that features an azetidine ring, a cyclohexylsulfonyl group, and a butanone moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反应分析
Types of Reactions
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The azetidine ring and cyclohexylsulfonyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
科学研究应用
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a probe to study biological processes involving azetidine-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways. The azetidine ring’s ring strain and reactivity enable it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone: This compound shares the azetidine and cyclohexylsulfonyl groups but has a different substituent on the azetidine ring.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Another similar compound with a thiadiazole substituent.
Uniqueness
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanone moiety differentiates it from other azetidine derivatives, potentially leading to unique reactivity and applications.
生物活性
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound may act through various biochemical pathways:
- β-Lactamase Inhibition : The compound has been identified as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance. This activity suggests its utility in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially through modulation of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Inhibition of β-Lactamases :
A study demonstrated that this compound effectively inhibited various β-lactamases, enhancing the activity of co-administered antibiotics. The study utilized both in vitro assays and in vivo models to confirm these findings . -
Anti-inflammatory Effects :
In a controlled trial involving animal models, the compound was administered to assess its impact on inflammation. Results showed a significant decrease in inflammatory markers compared to the control group, suggesting therapeutic potential for conditions like rheumatoid arthritis . -
Antimicrobial Activity :
A comprehensive evaluation of the compound's antimicrobial properties revealed effectiveness against several strains of bacteria, particularly those exhibiting resistance to conventional treatments. The mechanism appears to involve disruption of bacterial cell wall synthesis .
属性
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)8-14(16)15-9-13(10-15)19(17,18)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSITSHSXTYQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














